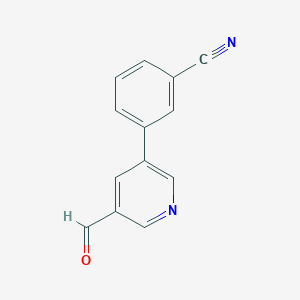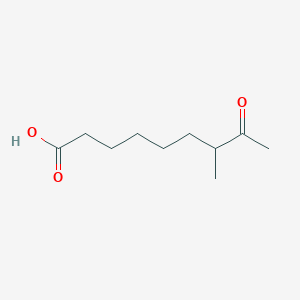
7-Methyl-8-oxononanoic acid
Descripción general
Descripción
7-Methyl-8-oxononanoic acid is an intermediate for the synthesis of conjugated molecules . The acid group can derivatize amine-containing molecules in the presence of activators such as EDC or HATU .
Synthesis Analysis
The synthesis of 7-methyl-8-oxononanoic acid involves the reaction of L-alanine with pimeloyl-CoA in a stereospecific manner to form 8 (S)-amino-7-oxononanoate . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Molecular Structure Analysis
The molecular formula of 7-Methyl-8-oxononanoic acid is C10H18O3 . Its exact mass is 186.13 and its molecular weight is 186.25 .Chemical Reactions Analysis
7-Methyl-8-oxononanoic acid is involved in the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8 (S)-amino-7-oxononanoate . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Physical And Chemical Properties Analysis
The boiling point of 7-Methyl-8-oxononanoic acid is predicted to be 330.0±25.0 °C . Its density is predicted to be 1.002±0.06 g/cm3 . The pKa value is predicted to be 4.77±0.10 .Aplicaciones Científicas De Investigación
Leukotriene-A4 Hydrolase Inhibition :
- The compound 8(S)-amino-2(R)-methyl-7-oxononanoic acid, which is closely related to 7-Methyl-8-oxononanoic acid, has been isolated from Streptomyces diastaticus. This compound is a potent inhibitor of leukotriene-A4 hydrolase (LTA4H), an enzyme crucial in the biosynthesis of leukotriene-B4 (LTB4), a significant inflammatory mediator (Parnas et al., 1996).
Synthesis of Dihydrocapsaicinoids :
- 7-Methyl-8-oxononanoic acid is utilized in the synthesis of dihydrocapsaicinoids. Huang-Minlon reduction of 8-methyl-7-oxononanoic acid leads to the formation of dihydrocapsaicin, a component of chili peppers known for their spiciness (Kaga et al., 1989).
Synthetic Methods for Hexadecanedione :
- The conversion of 8-oxononanoic acid, closely related to 7-Methyl-8-oxononanoic acid, into 2,15-hexadecanedione has been explored. This involves the oxidation of 3,8-nonadienoate to methyl ketone, subsequently hydrolyzed to yield 8-oxononanoic acid (Tsuji et al., 1978).
Biological Implications in Mycobacterium Tuberculosis :
- 7,8-Diaminopelargonic acid aminotransferase, an enzyme in Mycobacterium tuberculosis, transforms 8-amino-7-oxononanoic acid into DAPA. The study of this enzyme's inhibition by analogs of its substrate has implications for developing new antimycobacterial drugs (Mann et al., 2009).
Protein Modifications in Escherichia Coli :
- The genetic incorporation of 2-Amino-8-oxononanoic acid into proteins in Escherichia coli has been demonstrated. This research highlights the potential of using the keto group in this amino acid for site-specific protein labeling (Huang et al., 2010).
Studies on 8-Amino-7-Oxononanoate Synthase :
- Research on 8-amino-7-oxononanoate synthase, an enzyme involved in biotin biosynthesis, provides insights into its catalytic mechanism. This enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8-amino-7-oxononanoate (Webster et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-methyl-8-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(9(2)11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWLIHIXWSNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624078 | |
| Record name | 7-Methyl-8-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
407627-97-8 | |
| Record name | 7-Methyl-8-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


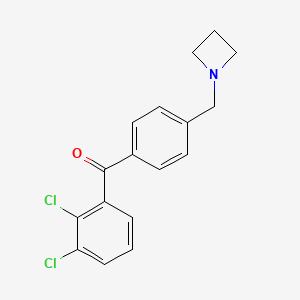
![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)
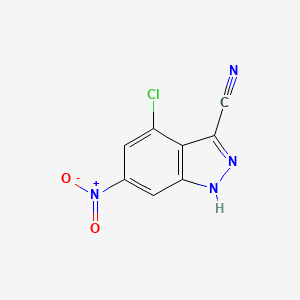


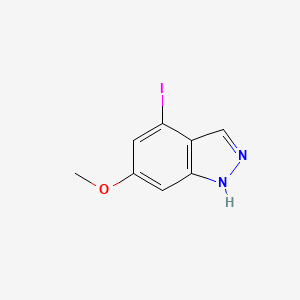
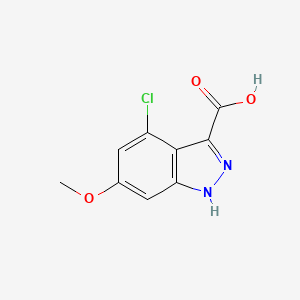


![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
